1-(alpha-Methylphenethyl)-2-(5-methyl-3-isoxazolylcarbonyl)hydrazine
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Overview
Description
5-methyl-N’-(1-phenylpropan-2-yl)-1,2-oxazole-3-carbohydrazide is a chemical compound that belongs to the class of oxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N’-(1-phenylpropan-2-yl)-1,2-oxazole-3-carbohydrazide typically involves the reaction of 5-methyl-1,2-oxazole-3-carboxylic acid with 1-phenylpropan-2-ylhydrazine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
On an industrial scale, the production of 5-methyl-N’-(1-phenylpropan-2-yl)-1,2-oxazole-3-carbohydrazide may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N’-(1-phenylpropan-2-yl)-1,2-oxazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxazole derivatives with additional functional groups.
Reduction: Hydrazine derivatives with reduced functional groups.
Substitution: Substituted oxazole derivatives with various nucleophiles.
Scientific Research Applications
5-methyl-N’-(1-phenylpropan-2-yl)-1,2-oxazole-3-carbohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory and antimicrobial properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Material Science: The compound is explored for its potential use in the design of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-methyl-N’-(1-phenylpropan-2-yl)-1,2-oxazole-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The compound may inhibit or activate certain enzymes, thereby affecting cellular processes and exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-methyl-1,2-oxazole-3-carboxylic acid
- 1-phenylpropan-2-ylhydrazine
- N’-(1-phenylpropan-2-yl)-1,2-oxazole-3-carbohydrazide
Uniqueness
5-methyl-N’-(1-phenylpropan-2-yl)-1,2-oxazole-3-carbohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an oxazole ring with a hydrazide group and a phenylpropan-2-yl moiety makes it a versatile compound with diverse applications in various scientific fields.
Properties
CAS No. |
60789-89-1 |
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Molecular Formula |
C14H17N3O2 |
Molecular Weight |
259.30 g/mol |
IUPAC Name |
5-methyl-N'-(1-phenylpropan-2-yl)-1,2-oxazole-3-carbohydrazide |
InChI |
InChI=1S/C14H17N3O2/c1-10(8-12-6-4-3-5-7-12)15-16-14(18)13-9-11(2)19-17-13/h3-7,9-10,15H,8H2,1-2H3,(H,16,18) |
InChI Key |
BYBUKOLWVLGTJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NNC(C)CC2=CC=CC=C2 |
Origin of Product |
United States |
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